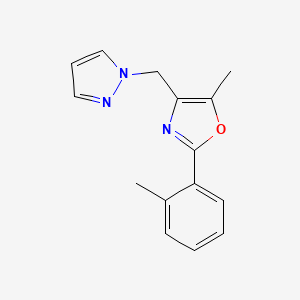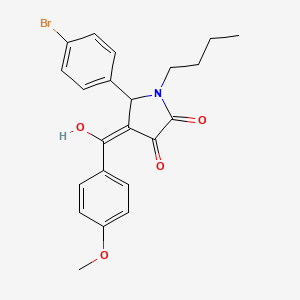
5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry. In
作用机制
The mechanism of action of 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood. However, studies have shown that the compound can selectively bind to specific proteins and enzymes, inhibiting their activity. This mechanism of action makes the compound a potentially useful tool for studying the function of specific proteins and enzymes in cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been shown to have neuroprotective effects, potentially making it useful for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole in lab experiments is its selectivity for specific proteins and enzymes. This selectivity makes the compound a potentially useful tool for studying the function of specific proteins and enzymes in cells and tissues. However, one limitation of using the compound is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are several potential future directions for research on 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One direction is the development of new derivatives of the compound with improved selectivity and potency. Another direction is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound could be further studied as a tool in chemical biology research to better understand the function of specific proteins and enzymes in cells and tissues. Finally, the compound's potential toxicity could be further studied to better understand its safety profile for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. The compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, as well as a tool in chemical biology research. The compound's selectivity for specific proteins and enzymes makes it a potentially useful tool for studying the function of specific proteins and enzymes in cells and tissues. However, the compound's potential toxicity must be carefully monitored in lab experiments. Future research directions include the development of new derivatives with improved selectivity and potency, the exploration of the compound's therapeutic potential, and further study of its potential toxicity.
合成方法
The synthesis of 5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole involves several steps. The first step is the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline. This intermediate is then reacted with 5-methyl-2-chloro-4-formyl-1,3-oxazole to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
5-methyl-2-(2-methylphenyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been studied for its potential applications in scientific research. The compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. The compound has also been studied for its potential as a tool in chemical biology research, as it can be used to selectively target specific proteins and enzymes.
属性
IUPAC Name |
5-methyl-2-(2-methylphenyl)-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-3-4-7-13(11)15-17-14(12(2)19-15)10-18-9-5-8-16-18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBMOVBZYLGANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5308290.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5308318.png)
![5-(2-azepan-1-yl-2-oxoethyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5308322.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5308325.png)
![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)
![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)
![N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5308341.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B5308360.png)
![N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5308364.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)